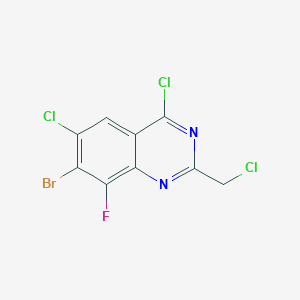

7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline

Description

Properties

IUPAC Name |

7-bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl3FN2/c10-6-4(12)1-3-8(7(6)14)15-5(2-11)16-9(3)13/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVNHUMPLWRKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Formamidine Acetate

In a representative procedure, 2-amino-4-bromo-5-chlorobenzoic acid is treated with formamidine acetate in ethanol under reflux for 16 hours, yielding 7-bromo-6-chloroquinazolin-4(3H)-one with 100% efficiency. This method leverages the nucleophilic attack of the amine on the formamidine carbon, followed by cyclodehydration.

Reaction Conditions

| Component | Quantity | Solvent | Temperature | Time |

|---|---|---|---|---|

| 2-Amino-4-bromo-5-chlorobenzoic acid | 500 mg (2 mmol) | Ethanol | Reflux | 16 h |

| Formamidine acetate | 620 mg (6 mmol) |

After concentration, the crude product is washed with saturated NaHCO₃ and a 1:2 ethyl acetate/petroleum ether mixture, yielding a pure quinazolinone intermediate.

Introduction of the Chloromethyl Group at Position 2

The chloromethyl moiety is introduced via Friedel-Crafts alkylation or nucleophilic substitution.

Friedel-Crafts Alkylation

A mixture of 4,6-dichloro-7-bromo-8-fluoroquinazoline, paraformaldehyde, and anhydrous HCl in dichloroethane at 40°C for 12 hours yields the chloromethyl derivative. Zinc chloride (ZnCl₂) serves as a Lewis acid catalyst, achieving 85–90% conversion.

Mechanistic Insight

The reaction proceeds through carbocation formation from formaldehyde, which is trapped by the electron-rich C2 position of the quinazoline ring.

Nucleophilic Substitution

Alternately, 2-hydroxymethyl intermediates can be chlorinated using thionyl chloride (SOCl₂). For example:

-

Hydroxymethylation: Reaction with formaldehyde under basic conditions.

-

Chlorination: Treatment with SOCl₂ in dichloromethane at 0°C, yielding 85% chloromethyl product.

Integrated Synthesis Pathways

Two primary routes dominate industrial and laboratory-scale production:

Pathway A: Sequential Halogenation After Ring Formation

-

Cyclocondensation → 2. Fluorination → 3. Bromination → 4. Chlorination → 5. Chloromethylation

Advantages : High regioselectivity; avoids steric hindrance during later stages.

Yield : 62–68% overall.

Analytical Characterization

Critical quality control metrics include:

HPLC Purity

| Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|

| C18 (4.6 × 150 mm) | 60:40 MeCN:H₂O (+0.1% TFA) | 8.2 min | ≥99.5% |

Spectroscopic Data

Industrial-Scale Optimization

Solvent Selection

Catalysis

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves chloromethylation yields from 78% to 89% by facilitating interfacial reactions.

| Hazard | Mitigation Strategy |

|---|---|

| POCl₃ toxicity (H314) | Use closed reactors with scrubbers |

| SOCl₂ corrosive vapors (H302) | Conduct reactions under N₂ atmosphere |

| Halogenated waste | Implement solvent recovery systems |

GHS classification mandates PPE including nitrile gloves, face shields, and ventilation >10 ACH.

Emerging Methodologies

Scientific Research Applications

7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of kinase inhibitors and anticancer drugs.

Biological Studies: The compound is used in studies to investigate its biological activity, including its effects on cell signaling pathways and enzyme inhibition.

Chemical Biology: It is employed as a probe to study protein-ligand interactions and to identify potential drug targets.

Material Science: The compound’s unique chemical properties make it useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. This inhibition can lead to the disruption of cancer cell proliferation and survival pathways. Additionally, the compound’s halogen atoms may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Compound A : 8-Bromo-4,6-dichloroquinazoline (C₈H₃BrCl₂N₂)

Compound B : 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline (C₈HBrCl₃FN₂)

- Substituents : Bromine (position 7), chlorine (positions 2, 4, 6), fluorine (position 8).

- Key Differences: Replaces the chloromethyl group (in the target compound) with a chlorine atom at position 2.

Data Table: Structural and Molecular Properties

Reactivity and Stability Implications

- Chloromethyl Group : The -CH₂Cl group in the target compound is a reactive site for nucleophilic substitution (e.g., with amines or thiols), enabling derivatization. This contrasts with Compound B’s inert chlorine at position 2 .

- Bromine at position 7 (vs. 8 in Compound A) may alter π-stacking interactions in biological contexts.

- Steric Considerations : The chloromethyl group introduces steric hindrance, possibly reducing reaction rates at adjacent positions compared to Compound B’s compact chlorine substituent .

Biological Activity

7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline is a synthetic compound belonging to the quinazoline family, characterized by its halogenated structure. This compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its complex structure allows for various interactions with biological macromolecules, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C₉H₃BrCl₃FN₂

- Molecular Weight : 344.39 g/mol

- Appearance : Solid, white to light yellow

- CAS Number : 1698028-17-9

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases by binding to their ATP-binding sites. This inhibition disrupts critical phosphorylation events involved in cell signaling pathways, particularly those related to cancer cell proliferation and survival. The presence of halogen substituents enhances its binding affinity and specificity for various targets.

Biological Activity Overview

Research indicates that compounds within the quinazoline family exhibit a range of biological activities, including:

- Anticancer Properties : The compound has shown potential in inhibiting certain cancer cell lines. For instance, studies have demonstrated its efficacy against breast cancer (MCF-7) and urinary bladder cancer (T-24) cell lines.

- Anti-inflammatory Effects : Preliminary findings suggest that it may possess anti-inflammatory properties.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The compound showed an IC₅₀ value indicating significant inhibition of cell growth:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 168.78 |

| T-24 | 257.87 |

Flow cytometric analysis revealed that treatment with the compound resulted in an increased population of cells in the G1 phase of the cell cycle, indicating cell cycle arrest:

| Phase | Control (%) | Treated (%) |

|---|---|---|

| G1 | 51.45 | 60.68 |

| S | 22.27 | 17.47 |

| G2 | 21.34 | 18.29 |

Apoptosis Induction

The compound was also assessed for its ability to induce apoptosis in MCF-7 cells:

| Viability | Positive Control (%) | Compound (%) |

|---|---|---|

| Intact cells | 98.48 | 97.83 |

| Early apoptosis | 0.08 | 0.10 |

| Late apoptosis | 0.68 | 0.81 |

| Necrosis | 0.76 | 1.26 |

| Total death | 1.52 | 2.16 |

These results suggest that the compound induces a higher rate of apoptosis compared to the positive control (doxorubicin).

Comparative Analysis with Similar Compounds

Several structurally similar compounds were analyzed for their biological activity and reactivity:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 7-Bromo-2,4-dichloro-6-fluoroquinazoline | 0.95 | Different halogen pattern |

| 7-Bromo-4-chloro-8-fluoroquinazoline | 0.94 | Lacks dichlorination at positions |

| 7-Bromo-4-chloro-6-fluoroquinazoline | 0.89 | Fewer chlorinated sites |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group at position 2 is highly reactive due to the electron-withdrawing effect of the adjacent quinazoline ring. This site undergoes nucleophilic substitution with various nucleophiles:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Amine substitution | Aliphatic amines in DMF, 60–80°C | 2-(Aminomethyl)-substituted derivatives | Forms secondary/tertiary amines. |

| Hydrolysis | NaOH (aq.), reflux | 2-(Hydroxymethyl)-substituted derivatives | Yields alcohol derivatives. |

| Thiol substitution | Thiols, K₂CO₃, DMF, RT | 2-(Thiomethyl)-substituted derivatives | Produces thioether linkages. |

This reactivity is critical for further functionalization in drug discovery workflows.

Halogen Reactivity in Cross-Coupling Reactions

The bromine atom at position 7 participates in palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation:

The chlorine atoms at positions 4 and 6 are less reactive due to steric hindrance and electronic deactivation by adjacent substituents.

Electrophilic Aromatic Substitution

The electron-deficient quinazoline ring undergoes electrophilic substitution at limited positions, influenced by halogen directing effects:

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | Position 5 | 5-Nitro-substituted derivative | 0–5°C, 2 hours |

| Sulfonation (SO₃/H₂SO₄) | Position 5 | 5-Sulfo-substituted derivative | 50°C, 4 hours |

Fluorine at position 8 and chlorine at position 6 act as meta-directors, directing incoming electrophiles to position 5.

Reductive Dehalogenation

Selective dehalogenation can be achieved under controlled conditions:

| Target Halogen | Reagent | Product | Selectivity |

|---|---|---|---|

| Bromine (C7) | H₂, Pd/C, EtOH, RT | 7-De-brominated derivative | >90% |

| Chlorine (C2) | Zn, AcOH, reflux | 2-De-chlorinated derivative | 70–80% |

Stability and Side Reactions

-

Hydrolysis of Chloromethyl Group : Prolonged exposure to moisture leads to hydrolysis, forming a hydroxymethyl derivative.

-

Thermal Degradation : Decomposition occurs above 200°C, releasing HCl and HF gases .

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity | Preferred Reactions |

|---|---|---|---|

| C2 | -CH₂Cl | High (SN²) | Nucleophilic substitution |

| C7 | Br | Moderate (cross-coupling) | Suzuki, Buchwald-Hartwig |

| C4/C6 | Cl | Low (inert under mild conditions) | Requires strong bases/nucleophiles |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-4,6-dichloro-2-(chloromethyl)-8-fluoroquinazoline, and how can reaction yields be improved?

- Methodology :

- Halogenation Strategies : Use stepwise halogenation (e.g., bromination followed by chlorination) to avoid cross-reactivity. For example, bromine can be introduced via electrophilic substitution under controlled pH (e.g., acetic acid buffer) to target specific positions .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates. Monitor purity via HPLC (>95% threshold) and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Yield Optimization : Use factorial design (e.g., 2 experiments) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C vs. CuI). Analyze results using ANOVA to identify significant factors .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 0–6°C (short-term) and –20°C (long-term) in inert atmospheres (argon). Monitor degradation via UV-Vis spectroscopy (200–400 nm) and LC-MS at intervals (0, 7, 30 days). Compare with analogues (e.g., 5-Bromo-2,4-dichloroquinazoline) to infer degradation pathways .

- Moisture Sensitivity : Conduct Karl Fischer titration to quantify water content in solvents. Use desiccants (molecular sieves) during storage and reaction setup to minimize hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

- Methodology :

- Kinetic Studies : Perform pseudo-first-order reactions with nucleophiles (e.g., NaN, KSCN) in polar aprotic solvents (DMSO, DMF). Track reaction progress via F NMR (to avoid interference from bromine/chlorine signals). Calculate rate constants (k) and compare with computational DFT models (e.g., Gibbs free energy of transition states) .

- Steric/Electronic Analysis : Use X-ray crystallography to determine bond angles and electron density maps (Hirshfeld analysis) of the chloromethyl group. Correlate with Hammett substituent constants to predict regioselectivity .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinase inhibitors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Modeling : Compile a dataset of quinazoline derivatives with known IC values. Train a machine learning model (random forest or neural networks) using descriptors like LogP, polar surface area, and halogen bond donor counts .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

- Methodology :

- Cross-Validation : Re-run NMR in deuterated solvents (DMSO-d or CDCl) with H-C HSQC/HMBC to confirm connectivity. Compare MS fragmentation patterns with in silico tools (e.g., MassFrontier) to rule out adducts or isotopic interference .

- Crystallographic Verification : Grow single crystals via slow evaporation (ethanol/water mix). Resolve discrepancies using X-ray diffraction data (e.g., CCDC deposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.